
DNA-PK-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA-PK-IN-10 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound is primarily utilized in cancer research, particularly in the study of breast cancer and non-small cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-10 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
DNA-PK-IN-10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound .
Wissenschaftliche Forschungsanwendungen
DNA-PK-IN-10 has a wide range of applications in scientific research:
Wirkmechanismus
DNA-PK-IN-10 exerts its effects by inhibiting the catalytic activity of DNA-dependent protein kinase. This inhibition prevents the phosphorylation of key proteins involved in the non-homologous end joining pathway, thereby blocking the repair of DNA double-strand breaks. The compound specifically targets the DNA-PK catalytic subunit and disrupts its interaction with the Ku heterodimer, which is essential for DNA binding and kinase activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
AZD7648: Another highly selective DNA-PK inhibitor used in clinical trials for cancer treatment.
M3814: A DNA-PK inhibitor that has shown promising results in preclinical studies.
NU7441: Known for its high specificity and effectiveness in inhibiting DNA-PK.
Uniqueness
DNA-PK-IN-10 stands out due to its high potency and selectivity for DNA-PK. It has been shown to effectively inhibit the viability of cancer cells at nanomolar concentrations, making it a valuable tool in cancer research .
Eigenschaften
Molekularformel |
C25H28N6O2 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
7,24-dimethyl-17-oxa-2,7,9,14,21,30-hexazahexacyclo[16.6.2.23,6.210,13.05,9.022,26]triaconta-1(25),3(30),4,6(29),18(26),19,21,23-octaen-8-one |
InChI |
InChI=1S/C25H28N6O2/c1-15-11-20-18-12-19(15)29-24-13-21-22(14-28-24)30(2)25(32)31(21)17-5-3-16(4-6-17)26-9-10-33-23(18)7-8-27-20/h7-8,11-14,16-17,26H,3-6,9-10H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
QSVVRMCHESMBLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=CC3=C2C=C1NC4=NC=C5C(=C4)N(C6CCC(CC6)NCCO3)C(=O)N5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


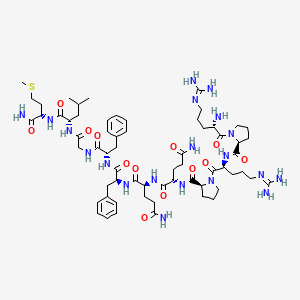
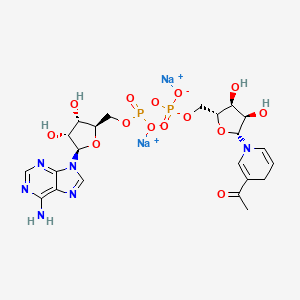
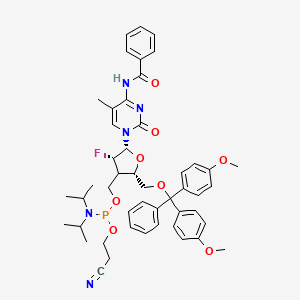
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
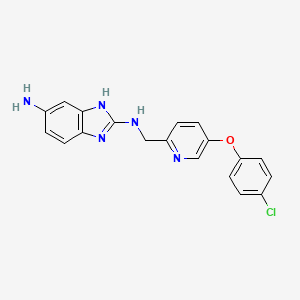
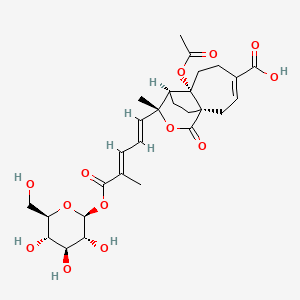


![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
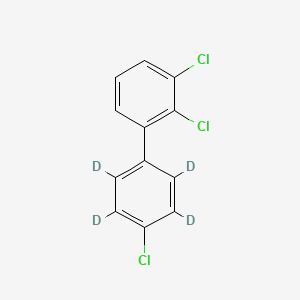

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

